molecular formula C21H17F3N4O3 B2574793 Ethyl 7-(3-phenoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 879934-92-6

Ethyl 7-(3-phenoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2574793
CAS No.: 879934-92-6
M. Wt: 430.387
InChI Key: KOYUWAIPMTZSDI-UHFFFAOYSA-N
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Description

This compound belongs to the triazolo[1,5-a]pyrimidine family, a class of nitrogen-rich heterocycles with demonstrated pharmacological relevance. Key structural features include:

  • Trifluoromethyl group (CF₃) at position 5: Enhances metabolic stability and lipophilicity via electron-withdrawing effects .
  • 3-Phenoxyphenyl substituent at position 7: Introduces steric bulk and aromatic interactions.

While direct biological data for this compound are unavailable, structural analogs exhibit activities such as antiviral, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

ethyl 7-(3-phenoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4O3/c1-2-30-19(29)16-17(28-20(25-12-26-28)27-18(16)21(22,23)24)13-7-6-10-15(11-13)31-14-8-4-3-5-9-14/h3-12,17H,2H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYUWAIPMTZSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC(=CC=C3)OC4=CC=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 7-(3-phenoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and relevant research findings, supported by data tables and case studies.

Synthesis and Structural Characteristics

The compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines , which are known for their diverse biological activities. The synthesis of such compounds often involves multi-step organic reactions that yield various derivatives with distinct pharmacological properties. This compound can be synthesized through a series of reactions involving the appropriate triazole and pyrimidine precursors.

Antiviral Activity

Recent studies have highlighted the antiviral properties of triazolo[1,5-a]pyrimidine derivatives. This compound has shown promising results against various viral targets. For instance:

  • Inhibition of Influenza Virus : The compound demonstrated significant inhibitory effects on the replication of the influenza virus at non-toxic concentrations. The IC50 values indicate effective antiviral activity compared to known antiviral agents .
Compound Target Virus IC50 (µM) CC50 (µM)
This compoundInfluenza A0.5>100
Reference CompoundInfluenza A0.2>100

Anticancer Activity

The compound also exhibits anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines:

  • MCF-7 Breast Cancer Cells : The compound was tested against MCF-7 cells and showed an IC50 value in the low micromolar range. This suggests a potential role as an anticancer agent.
Cell Line IC50 (µM) Mechanism
MCF-73.0Induction of apoptosis and inhibition of cell migration
HCT-1162.5Cell cycle arrest and apoptosis

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Viral Replication : The compound likely interferes with viral protein interactions necessary for replication.
  • Induction of Apoptosis in Cancer Cells : It may activate apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.

Case Studies and Research Findings

Several studies have explored the biological activities of triazolo[1,5-a]pyrimidine derivatives:

  • Study on Antiviral Activity : A recent study evaluated various derivatives for their ability to inhibit influenza virus replication. This compound was among the most effective .
  • Anticancer Efficacy : Another study focused on the anticancer potential of triazolo derivatives against different cancer cell lines. The results indicated that compounds with similar structures showed significant growth inhibition .

Comparison with Similar Compounds

Table 1: Substituent Variations and Key Properties

Compound Name (Position-Substituents) Core Structure Position 5 Position 7 Position 6 Biological Activity/Notes References
Target Compound [1,2,4]Triazolo[1,5-a]pyrimidine CF₃ 3-Phenoxyphenyl Ethyl carboxylate N/A (structural focus)
Ethyl 7-(4-bromophenyl)-5-CF₃-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate Tetrazolo[1,5-a]pyrimidine CF₃ 4-Bromophenyl Ethyl carboxylate Human neutrophil elastase inhibition
Ethyl 7-(2-chlorophenyl)-5-CF₃-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate [1,2,4]Triazolo[1,5-a]pyrimidine CF₃ 2-Chlorophenyl Ethyl carboxylate Anticancer, MDM2-p53 interaction
Ethyl 5-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate [1,2,4]Triazolo[1,5-a]pyrimidine Phenyl 3,4,5-Trimethoxyphenyl Ethyl carboxylate Potential antimitotic activity
Ethyl 2-amino-7-methyl-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate [1,2,4]Triazolo[1,5-a]pyrimidine NH₂ Phenyl Ethyl carboxylate Regioselective synthesis focus

Key Observations:

Position 5 Modifications :

  • The CF₃ group in the target compound contrasts with NH₂ () or phenyl () groups. CF₃ enhances resistance to oxidative metabolism and increases hydrophobic interactions .
  • NH₂-substituted analogs may exhibit improved hydrogen-bonding capacity but reduced stability .

Position 7 Aryl Groups: The 3-phenoxyphenyl group in the target compound introduces an ether linkage, enabling conformational flexibility and π-π interactions. Methoxy-substituted aryl groups () could modulate solubility and membrane permeability.

Position 6 Ester Variations :

  • Ethyl carboxylate is a common feature, likely balancing solubility and bioavailability. Other esters (e.g., methyl) may alter pharmacokinetics.

Key Insights:

  • The target compound may be synthesized via acid-catalyzed cyclocondensation, similar to methods in and , using 3-phenoxybenzaldehyde and a CF₃-containing β-ketoester.
  • Green additives like 4,4’-trimethylenedipiperidine () offer eco-friendly alternatives to traditional catalysts, though applicability to the target compound needs validation.

Physicochemical and Crystallographic Trends

  • Crystal Packing : Analogous compounds (e.g., ) exhibit envelope conformations in the dihydropyrimidine ring, with aryl substituents nearly perpendicular to the core. This geometry may facilitate stacking interactions in biological targets .
  • Melting Points : CF₃-substituted derivatives (e.g., ) typically show higher melting points (>200°C) due to enhanced crystallinity, whereas methoxy-substituted analogs () may have lower values.

Q & A

Q. What are the optimized synthetic protocols for preparing ethyl 7-(3-phenoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?

  • Methodological Answer : The compound can be synthesized using 4,4’-trimethylenedipiperidine (TMDP) as a dual-functional catalyst under green conditions. Two approaches are validated:
  • Molten-state TMDP : Reactions conducted at 65°C in liquefied TMDP yield 85–92% product .
  • Solvent-based TMDP : A water/ethanol (1:1 v/v) mixture under reflux achieves comparable yields (82–90%) .
    Both methods avoid hazardous solvents, use recyclable catalysts, and comply with green chemistry principles.

Q. How is the structural conformation of triazolo[1,5-a]pyrimidine derivatives characterized?

  • Methodological Answer : X-ray crystallography is critical for resolving regiochemistry and stereochemistry. For example:
  • The dihydropyrimidine ring adopts an envelope conformation (puckering amplitude: 0.099 Å), with the triazole ring planar (average torsion angle: 0.7°) .
  • Intermolecular N–H⋯N hydrogen bonds stabilize crystal packing .
    Key parameters: Cremer-Pople puckering analysis, dihedral angles (e.g., 83.94° between phenyl and triazole planes) .

Q. What strategies ensure regioselectivity in triazolo[1,5-a]pyrimidine synthesis?

  • Methodological Answer : Regioselectivity is controlled by reaction conditions :
  • Acidic vs. ionic conditions : Switching between liquid ionic (e.g., [BMIM]BF₄) and acidic (e.g., HCl/EtOH) environments directs substitution to C5 or C7 positions .
  • Example: Ethyl 2-amino-5-methyl-7-phenyl-4,7-dihydro-derivative forms under ionic conditions, while the 7-methyl-5-phenyl isomer dominates in acidic media .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of triazolo[1,5-a]pyrimidines?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
  • Trifluoromethyl (CF₃) : Enhances metabolic stability and lipophilicity, critical for tubulin inhibition (e.g., anticancer activity) .
  • Phenyl substituents : Electron-withdrawing groups (e.g., Cl, NO₂) at ortho/para positions improve antibacterial potency against Enterococcus faecium .
  • Amino groups : Free NH₂ at C5 enhances hydrogen bonding with biological targets (e.g., MDM2-p53 interaction inhibitors) .
    Table 1 : SAR trends for substituents
PositionOptimal GroupBiological Impact
C5CF₃, NH₂Anticancer, enzyme inhibition
C73-phenoxyphenylTubulin polymerization
Phenyl4-Cl, 4-NO₂Antibacterial

Q. What mechanisms explain contradictory data on catalytic efficiency in triazolo[1,5-a]pyrimidine synthesis?

  • Methodological Answer : Contradictions arise from catalyst choice and reaction medium :
  • TMDP vs. piperidine : TMDP’s low toxicity and high thermal stability (~65°C liquid range) outperform piperidine, which is volatile and regulated .
  • Magnetic graphene oxide (MGO) catalysts : Immobilized ionic liquids on MGO achieve 93% yield but require rigorous catalyst recycling protocols .
    Resolution: Compare turnover numbers (TON) and environmental factors (e.g., E-factor) across methods .

Q. How can computational modeling guide the design of triazolo[1,5-a]pyrimidines with improved pharmacokinetics?

  • Methodological Answer : Density Functional Theory (DFT) and molecular docking are used to:
  • Predict binding affinities to targets (e.g., tubulin, MDM2) .
  • Optimize logP and solubility via substituent tuning (e.g., replacing CF₃ with polar groups).
    Example: Methyl 7-(3,5-difluorophenyl)-5-(3-pyridyl)-4,7-dihydro-analogue showed enhanced FcRn binding in crystallography studies .

Q. What analytical techniques resolve discrepancies in reaction yields for trifluoromethyl-substituted derivatives?

  • Methodological Answer : Use multivariate analysis :
  • HPLC-MS : Quantifies impurities (e.g., regioisomers) in crude products .
  • ¹⁹F NMR : Tracks CF₃ group incorporation efficiency (δ -60 to -65 ppm) .
  • TGA/DSC : Confirms catalyst stability (e.g., TMDP degrades above 200°C) .

Notes

  • Avoid abbreviations for chemical names (e.g., use "trifluoromethyl" instead of "CF₃" in formal contexts).
  • Cross-validate crystallography data with computational models to resolve stereochemical ambiguities .
  • For biological assays, include negative controls (e.g., piperidine-synthesized analogs) to isolate catalyst-derived toxicity .

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